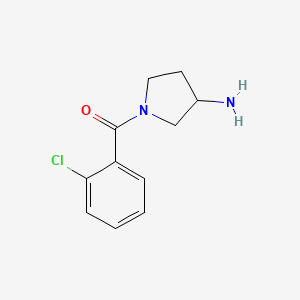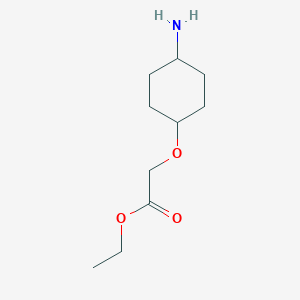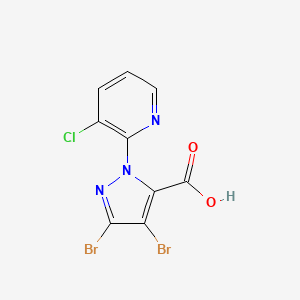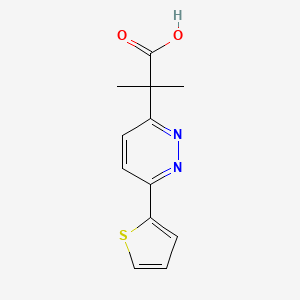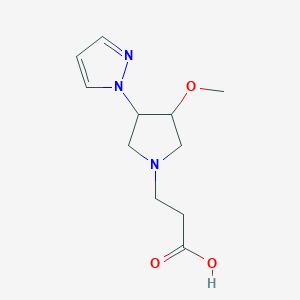![molecular formula C13H19F2NO4 B15277928 5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B15277928.png)
5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[24]heptane-5,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[24]heptane-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include diethylzinc, trifluoroacetic acid, and anhydrous dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that play crucial roles in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl 6-methyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate: This compound shares a similar spirocyclic structure but lacks the difluoro groups.
5-tert-Butyl 6-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate: Similar in structure but with different functional groups
Uniqueness
The presence of the difluoro groups in 5-(tert-Butyl) 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate distinguishes it from similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and development.
Propiedades
Fórmula molecular |
C13H19F2NO4 |
|---|---|
Peso molecular |
291.29 g/mol |
Nombre IUPAC |
5-O-tert-butyl 6-O-methyl (6S)-2,2-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(18)16-7-12(6-13(12,14)15)5-8(16)9(17)19-4/h8H,5-7H2,1-4H3/t8-,12?/m0/s1 |
Clave InChI |
TZYVXHLYXQBEPH-KBPLZSHQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)OC)CC2(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)OC)CC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)

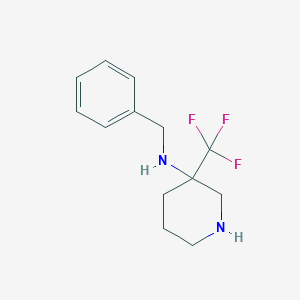
![Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B15277868.png)

![(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15277880.png)

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B15277892.png)
